D-Sorbitol-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

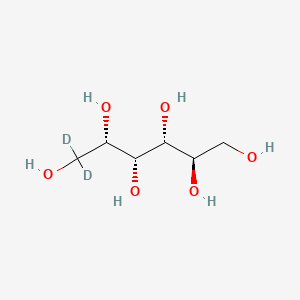

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2/t3-,4+,5+,6+/m0 |

InChI Key |

FBPFZTCFMRRESA-SIAWFSHJSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D-Sorbitol-d2: Properties, Metabolism, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Sorbitol-d2, a deuterated form of the sugar alcohol D-Sorbitol. It covers its fundamental chemical properties, its role in the biological polyol pathway, and detailed methodologies for its synthesis and use in metabolic research. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development who are interested in utilizing stable isotope-labeled compounds for metabolic studies.

Core Data Presentation

The key quantitative data for this compound and its unlabeled counterpart are summarized in the table below for easy reference and comparison.

| Property | This compound | D-Sorbitol |

| CAS Number | 1931877-15-4[1] | 50-70-4 |

| Molecular Weight | 184.18 g/mol | 182.17 g/mol |

| Molecular Formula | C₆H₁₂D₂O₆ | C₆H₁₄O₆ |

| Synonyms | Sorbitol-d2, D-Glucitol-d2 | D-Glucitol |

The Polyol Pathway: Metabolism of D-Sorbitol

D-Sorbitol is metabolized in the body through the polyol pathway, a two-step metabolic route that converts glucose to fructose.[2][3] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake.[3]

The first and rate-limiting step of the polyol pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase, which utilizes NADPH as a cofactor.[2][4] Subsequently, sorbitol is oxidized to fructose by the enzyme sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[2][4]

Under normal physiological conditions, this pathway is not a major route for glucose metabolism. However, in hyperglycemic states, such as in uncontrolled diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of the polyol pathway.[3][5] This can result in the accumulation of sorbitol in tissues with low levels of sorbitol dehydrogenase, such as the lens of the eye, peripheral nerves, and kidneys.[5] The resulting osmotic stress is implicated in the pathogenesis of diabetic complications like cataracts, neuropathy, and nephropathy.[3][5]

The Polyol Pathway

Experimental Protocols

The use of stable isotope-labeled compounds like this compound is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[6][7] Below are detailed methodologies for the synthesis of this compound and its application in a metabolic tracing experiment.

Synthesis of this compound by Catalytic Deuteration of D-Glucose

This protocol describes the synthesis of this compound via the catalytic hydrogenation of D-Glucose using deuterium gas. This method is adapted from established procedures for the synthesis of unlabeled D-Sorbitol.[8][9][10][11]

Materials:

-

D-Glucose

-

Raney Nickel catalyst (or other suitable hydrogenation catalyst like Ruthenium on carbon)

-

Deuterium gas (D₂) of high purity

-

Deuterated water (D₂O) or a suitable deuterated solvent

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

-

Filtration apparatus

Procedure:

-

Catalyst Preparation: Activate the Raney Nickel catalyst according to the manufacturer's instructions.

-

Reaction Setup: In the high-pressure autoclave, dissolve D-Glucose in D₂O. Add the activated Raney Nickel catalyst. The typical substrate-to-catalyst ratio is in the range of 5-15% by weight.[10]

-

Deuteration: Seal the autoclave and purge it several times with nitrogen gas to remove any air, followed by purging with deuterium gas. Pressurize the reactor with deuterium gas to the desired pressure (e.g., 80 bar).[11]

-

Reaction Conditions: Heat the reactor to the desired temperature (e.g., 46°C) and stir the reaction mixture vigorously.[9] Monitor the reaction progress by measuring the uptake of deuterium gas. The reaction time can vary from approximately 1 to several hours.[9]

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas. Filter the reaction mixture to remove the catalyst.

-

Purification and Analysis: The resulting solution contains this compound. The product can be purified by recrystallization. The purity and the extent of deuteration should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Metabolic Tracing of the Polyol Pathway using this compound in Cell Culture

This protocol outlines a general workflow for a stable isotope tracing experiment to monitor the metabolism of this compound in a cell culture model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 3. Polyol pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccspublishing.org.cn [ccspublishing.org.cn]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Continuous hydrogenation of D-glucose to D-sorbitol using Ru/(NiO-TiO<sub>2</sub>) ruthenium catalyst [morressier.com]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Deuterated Sorbitol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated sorbitol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where isotopically labeled compounds are utilized. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of associated metabolic pathways.

Physicochemical Properties

Deuterated sorbitol, specifically D-Sorbitol-d8, exhibits physical and chemical properties that are largely similar to its non-deuterated counterpart, with slight variations arising from the isotopic substitution of hydrogen with deuterium. These properties are crucial for its application in various scientific fields, including as a stabilizing excipient, an isotonicity agent, and in pharmacokinetic studies to alter the metabolic profiles of drugs.[1]

General and Physical Properties

| Property | D-Sorbitol-d8 | D-Sorbitol (for comparison) |

| Molecular Formula | C₆H₆D₈O₆ | C₆H₁₄O₆ |

| Molecular Weight | 190.22 g/mol [4][5] | 182.17 g/mol [6] |

| Appearance | White crystalline solid | Odorless, colorless or white, crystalline, hygroscopic powder[7][8][9] |

| Melting Point | Data not available | 95 - 99 °C[8] |

| Boiling Point | Data not available | 295 °C[10] |

| Density | Data not available | 1.489 g/cm³[8] |

| Isotopic Purity | Typically >98 atom % D | Not Applicable |

Solubility

The solubility of deuterated sorbitol is a critical parameter for its use in formulations and experimental studies.

| Solvent | Solubility of D-Sorbitol-d8 | Solubility of D-Sorbitol (for comparison) |

| Water | 100 mg/mL (requires sonication)[1] | Very soluble (2350 g/L)[7][11] |

| DMSO | 100 mg/mL (requires sonication)[1] | Data not available |

| Ethanol | Data not available | Sparingly soluble[11] |

| Methanol | Data not available | Soluble[7] |

Experimental Protocols

The analysis and characterization of deuterated sorbitol involve various analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Perdeuterated Sorbitol

A common method for the preparation of perdeuterated sorbitol involves the reduction of perdeuterated glucose.[4]

Objective: To synthesize perdeuterated sorbitol for use as a biomacromolecule stabilization agent in NMR studies.[4]

Methodology:

-

Starting Material: Perdeuterated glucose.

-

Reduction Reaction: The specific reducing agent and reaction conditions would be detailed in the full experimental procedure, which is not available in the cited abstract. Typically, this would involve a chemical reducing agent like sodium borohydride in an appropriate solvent.

-

Purification: The resulting perdeuterated sorbitol would be purified from the reaction mixture, likely through techniques such as recrystallization or chromatography.

-

Characterization: The final product would be characterized to confirm its identity and isotopic purity using techniques like NMR and mass spectrometry.[4]

A workflow for this synthesis process is outlined below:

Caption: Synthesis of Perdeuterated Sorbitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of deuterated compounds.

Objective: To acquire ¹H and ¹³C NMR spectra of deuterated sorbitol to confirm its structure and isotopic enrichment.

Methodology for ¹³C NMR of Sorbitol (as a reference): [12][13]

-

Sample Preparation: Dissolve approximately 2 mmol of sorbitol in a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.[12]

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Temperature: Ambient temperature.

-

Data Points: Sufficient data points to ensure good resolution.

-

Relaxation Delay: A suitable relaxation delay to allow for quantitative analysis if needed.

-

Number of Scans: An adequate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Analysis: Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms in the sorbitol molecule. For deuterated sorbitol, the signals of deuterated carbons will be split into multiplets due to C-D coupling or may be significantly broadened.

Methodology for Deuterium (²H) NMR:

-

Solvent: Use a non-deuterated solvent such as natural abundance water or DMSO.

-

Instrument: An NMR spectrometer equipped with a probe capable of observing the deuterium frequency.

-

Acquisition: Run the experiment in unlocked mode if using a 100% natural abundance solvent. Manual shimming will be required.

-

Analysis: The resulting spectrum will show signals corresponding to the different deuterium environments in the molecule. The integration of these signals can be used to determine the relative isotopic enrichment at different positions.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and isotopic purity of deuterated sorbitol.

Objective: To confirm the molecular weight and determine the isotopic enrichment of deuterated sorbitol using LC-MS/MS or GC-MS.

Methodology for LC-MS/MS Analysis: [14][15][16][17]

-

Sample Preparation: Dissolve the deuterated sorbitol sample in a suitable solvent, such as a mixture of acetonitrile and water.

-

Chromatography:

-

Instrument: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.[14][15]

-

Column: A hydrophilic interaction liquid chromatography (HILIC) analytical column is often used for the separation of polar compounds like sorbitol.[14][15]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[16]

-

Flow Rate: A typical flow rate would be around 0.2-0.8 mL/min.[16][17]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[16][17]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used.[16]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

-

Data Acquisition: Acquire full scan mass spectra to observe the isotopic cluster of the molecular ion and selected fragment ions.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The isotopic distribution of the molecular ion cluster is used to calculate the isotopic enrichment.[18][19][20]

Methodology for GC-MS Analysis (with Silylation): [21][22][23][24]

-

Derivatization (Silylation):

-

Chromatography:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the separation of silylated sugars (e.g., a ZB-5 column).[21]

-

Carrier Gas: Helium at a constant flow rate.[22]

-

Temperature Program: A temperature gradient is used to separate the components of the sample. For example, start at 100°C, hold for 2 minutes, then ramp up to 300°C at a rate of 5°C/min.[25]

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV.[23]

-

Analysis Mode: Scan mode to acquire full mass spectra.

-

-

Data Analysis: Identify the peaks corresponding to the silylated deuterated sorbitol and analyze the mass spectrum to confirm the structure and isotopic distribution.

Biological Role and Metabolic Pathway

Deuterated sorbitol is expected to follow the same metabolic pathway as its non-deuterated counterpart, the polyol pathway. This pathway involves the conversion of glucose to sorbitol and then to fructose.[1][10][26] The use of deuterated sorbitol can be advantageous in metabolic studies to trace the fate of the molecule and to investigate the kinetic isotope effect on enzyme activity.

The Polyol Pathway

The polyol pathway consists of two primary enzymatic reactions:

-

Aldose Reductase: This enzyme reduces glucose to sorbitol, utilizing NADPH as a cofactor.[1][6]

-

Sorbitol Dehydrogenase: This enzyme oxidizes sorbitol to fructose, with NAD+ as the cofactor.[1][6]

Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic conditions, the increased flux through the polyol pathway can lead to the accumulation of sorbitol, which has been implicated in diabetic complications.[10]

Caption: The Polyol Pathway.

Applications in Research and Drug Development

Deuterated sorbitol serves several important functions in scientific research and the pharmaceutical industry:

-

Metabolic Tracer: Due to its isotopic label, deuterated sorbitol can be used to trace the metabolic fate of sorbitol in vivo and in vitro without the use of radioactive isotopes.

-

NMR Solvent and Stabilizer: Perdeuterated sorbitol is used as a protein-stabilizing agent in NMR studies, as it does not produce interfering proton signals.[4]

-

Pharmacokinetic Modification: The substitution of hydrogen with deuterium can alter the rate of metabolic processes due to the kinetic isotope effect. This can be exploited in drug development to modify the pharmacokinetic profile of a drug, potentially leading to improved efficacy, reduced toxicity, or a more convenient dosing regimen.[1]

-

Internal Standard: Deuterated sorbitol is an ideal internal standard for quantitative analysis of sorbitol in biological matrices by mass spectrometry, as it has nearly identical chemical properties to the analyte but a different mass.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuteration Effects on the Physical and Optoelectronic Properties of Donor-Acceptor Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple and inexpensive preparation of perdeuterated sorbitol for use as a biomacromolecule stabilization agent in NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Polyol pathway - Wikipedia [en.wikipedia.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. coresta.org [coresta.org]

- 17. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. researchgate.net [researchgate.net]

A Technical Guide to Commercial Suppliers and Quality Assessment of High-Purity D-Sorbitol-d2

For researchers, scientists, and professionals in drug development, the procurement of high-purity, stable isotope-labeled compounds is a critical step for ensuring data accuracy and reproducibility. D-Sorbitol-d2, a deuterated form of D-Sorbitol, serves as an essential internal standard in pharmacokinetic and metabolic studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] Its utility stems from its chemical and physical properties being nearly identical to its non-labeled counterpart, while its increased mass allows for clear differentiation in mass spectrometry assays.[3]

This guide provides an overview of commercial suppliers for high-purity this compound, summarizes key product specifications, and outlines the general experimental methodologies used to verify its purity and isotopic enrichment.

Commercial Supplier and Product Specifications

The selection of a suitable supplier depends on factors such as required purity, isotopic enrichment, available quantities, and documentation like a Certificate of Analysis (CoA).[4] High isotopic enrichment (typically ≥98%) is crucial to minimize background interference and ensure clear mass separation during analysis.[3] Below is a summary of specifications from identified commercial suppliers.

| Specification | MedChemExpress | Alfa Chemistry |

| Product Name | This compound | This compound |

| Synonyms | Sorbitol-d2 | Sorbitol-d2; D-Glucitol-d2 |

| CAS Number | 1931877-15-4 | 1931877-15-4 |

| Molecular Formula | C₆H₁₂D₂O₆ | Not Specified |

| Molecular Weight | 184.18 | Not Specified |

| Purity | >98% | Not Specified |

| Isotopic Enrichment | Not Specified | Not Specified |

| Primary Applications | Internal Standard, Research | Research Use Only |

Note: This data is compiled from publicly available information. Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed quantitative data.

Experimental Protocols: Quality Control of Deuterated Standards

Suppliers of high-purity deuterated compounds employ a range of analytical techniques to certify the chemical purity, structural integrity, and isotopic enrichment of their products.[1] While specific, proprietary protocols are not disclosed, the principles of the most common validation methods are described below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and determine the position and extent of deuterium incorporation.

-

Methodology:

-

A high-resolution NMR spectrum (¹H NMR and ¹³C NMR) of the deuterated compound is acquired.

-

The ¹H NMR spectrum is compared against the spectrum of the non-labeled D-Sorbitol standard. The absence or significant reduction of a signal at a specific chemical shift indicates successful deuterium substitution at that position.

-

Integration of the remaining proton signals provides a quantitative measure of the isotopic enrichment.

-

¹³C NMR is used to confirm that the carbon backbone of the molecule is correct and has not undergone rearrangement during the labeling synthesis.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To assess chemical purity and confirm the mass difference due to deuteration.[5]

-

Methodology:

-

The this compound sample is dissolved in a suitable solvent and injected into a High-Performance Liquid Chromatography (HPLC) system.

-

The HPLC separates the main compound from any potential impurities based on their physicochemical properties (e.g., polarity). The retention time of the deuterated compound should be nearly identical to its non-labeled analog.[3]

-

The eluent from the HPLC is directed into a mass spectrometer.

-

The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of both this compound and any residual unlabeled D-Sorbitol.

-

Chemical purity is determined by integrating the peak area of the primary compound relative to the total area of all detected peaks in the chromatogram.

-

Isotopic purity is confirmed by observing the expected mass shift (2 Da) compared to the unlabeled standard and quantifying the relative intensities of the isotopic peaks.[5]

-

Visualized Workflows and Relationships

The following diagrams illustrate key processes and concepts relevant to the use of this compound in a research setting.

Caption: A typical workflow for sourcing and verifying a high-purity deuterated standard.

Caption: Use of this compound to correct for variability in LC-MS quantification.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Item - Robust Liquid ChromatographyâMass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation - American Chemical Society - Figshare [acs.figshare.com]

The Natural Abundance of Deuterium in Sorbitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in sorbitol, a sugar alcohol widely used in the pharmaceutical, food, and chemical industries. Understanding the isotopic composition of sorbitol is critical for various applications, including metabolic research, drug development, and authenticity control of natural products. This document details the analytical methodologies for determining deuterium content, presents available data on its precursor, and outlines the biochemical context of deuterium distribution.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus. On Earth, the natural abundance of deuterium is approximately 0.0156%, meaning that for every million hydrogen atoms, about 156 are deuterium.[1] This natural isotopic signature is incorporated into organic molecules, including sorbitol, during their biosynthesis. The precise isotopic composition can vary depending on the geographical origin of the plant source, the photosynthetic pathway of the plant, and the specific enzymatic reactions involved in the molecule's synthesis.

Quantitative Data on Natural Deuterium Abundance

Direct quantitative data on the natural abundance of deuterium specifically in sorbitol is not extensively documented in publicly available literature. However, valuable insights can be drawn from its immediate precursor, glucose. Sorbitol is commercially produced by the reduction of glucose. Therefore, the deuterium distribution in naturally derived sorbitol is expected to closely reflect that of its glucose source material.

A key study on the site-specific natural isotope fractionation of hydrogen in glucose using Quantitative ²H Nuclear Magnetic Resonance (SNIF-NMR) provides detailed information on the deuterium/hydrogen ratios at different positions within the glucose molecule from plants with different photosynthetic pathways (C3 and C4).

Table 1: Site-Specific Deuterium/Hydrogen Ratios in Glucose from C3 and C4 Plants

| Position in Glucose Molecule | (D/H) Ratio in C3 Plants (ppm) | (D/H) Ratio in C4 Plants (ppm) |

| H-1 | 145.3 | 158.2 |

| H-2 | 123.5 | 143.7 |

| H-3 | 142.4 | 155.3 |

| H-4 | 143.9 | 156.7 |

| H-5 | 140.9 | 153.5 |

| H-6s | 131.8 | 150.1 |

| H-6r | 131.8 | 150.1 |

Data adapted from a study on the natural deuterium distribution in glucose. The conversion of glucose to sorbitol involves the reduction of the aldehyde group at C1 to a primary alcohol. This process introduces hydrogen, and the isotopic composition of this added hydrogen will influence the final deuterium content at the C1 position of sorbitol.

Experimental Protocols for Deuterium Abundance Analysis

The determination of the natural abundance of deuterium in organic molecules like sorbitol requires highly sensitive analytical techniques. The two primary methods employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a powerful technique for measuring the overall or bulk isotopic ratio of an element in a sample. For hydrogen isotope analysis, the organic sample is combusted at a high temperature to produce hydrogen gas (H₂), which is then introduced into the mass spectrometer.

Detailed Methodology for IRMS Analysis of Sorbitol:

-

Sample Preparation: A purified and dried sample of sorbitol is weighed into a tin or silver capsule.

-

Combustion/Pyrolysis: The encapsulated sample is introduced into a high-temperature furnace (typically >1400 °C) where it undergoes combustion or pyrolysis in the presence of a catalyst. This process quantitatively converts the hydrogen in the sorbitol to H₂ gas.

-

Gas Chromatography (GC) Separation: The resulting gases are passed through a gas chromatograph to separate the H₂ from other combustion products like CO₂ and N₂.

-

Introduction to Mass Spectrometer: The purified H₂ gas is then introduced into the ion source of the mass spectrometer.

-

Ionization and Mass Analysis: The H₂ molecules are ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated based on their mass-to-charge ratio.

-

Detection and Data Analysis: The ion beams are detected, and the ratio of the ion currents corresponding to HD⁺ and H₂⁺ is used to calculate the δ²H value of the sample relative to a standard (Vienna Standard Mean Ocean Water - VSMOW).

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a unique technique that can determine the distribution of deuterium at specific positions within a molecule. This provides a much more detailed isotopic fingerprint than bulk IRMS analysis.

Detailed Methodology for SNIF-NMR Analysis of Sorbitol:

-

Sample Preparation: A high-purity sorbitol sample is dissolved in a specific NMR solvent that does not contain deuterium signals that would interfere with the measurement.

-

²H NMR Spectroscopy: The sample is analyzed using a high-field NMR spectrometer equipped for deuterium detection. A specific pulse sequence is used to acquire the ²H NMR spectrum.

-

Data Acquisition: Due to the low natural abundance of deuterium, a large number of scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Spectral Analysis: The resulting spectrum shows distinct peaks corresponding to deuterium at different positions in the sorbitol molecule. The area of each peak is proportional to the abundance of deuterium at that specific site.

-

Quantification: By integrating the signals and comparing them to a certified reference material with a known D/H ratio, the site-specific (D/H) ratios can be calculated.

Visualizations

Experimental Workflow for Deuterium Abundance Analysis

Caption: Experimental workflow for determining the natural abundance of deuterium in sorbitol using IRMS and SNIF-NMR.

Sorbitol Biosynthesis and Deuterium Incorporation

Caption: The enzymatic conversion of glucose to sorbitol, a key step for deuterium incorporation.

Conclusion

While direct quantitative data for the natural abundance of deuterium in sorbitol remains a niche area of research, a comprehensive understanding can be achieved by examining its precursor, glucose, and employing advanced analytical techniques. Isotope Ratio Mass Spectrometry provides a bulk isotopic signature, which is useful for determining the geographical origin and authenticity of sorbitol. For a more detailed molecular fingerprint, Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance is the method of choice, offering insights into the biosynthetic pathways and the potential for isotopic labeling studies in drug metabolism and development. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with sorbitol to understand and utilize its natural isotopic composition.

References

D-Sorbitol-d2: A Comprehensive Technical Guide on Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and experimental applications of D-Sorbitol-d2. The content is tailored for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Safety Data Sheet and Handling

This compound is the deuterium-labeled form of D-Sorbitol. While specific safety data for the deuterated compound is not extensively available, the safety profile is considered analogous to that of D-Sorbitol. D-Sorbitol is not classified as a hazardous substance.[1] However, standard laboratory safety practices should always be observed.

Hazard Identification

D-Sorbitol is not considered a hazardous substance according to OSHA 29 CFR 1910.1200 and Regulation (EC) No. 1272/2008.[1][2] Ingestion of large amounts may cause a laxative effect, including abdominal pain, gas, and diarrhea.[2]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[1][3]

-

Skin Contact: Wash off with soap and plenty of water.[1]

-

Eye Contact: Flush eyes with water as a precaution.[1]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Handling and Storage

Handling: Avoid creating dust. Use in a well-ventilated area.[2][4] Do not eat, drink, or smoke when handling.[2] Wash hands thoroughly after handling.[5] Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][6][7] D-Sorbitol is hygroscopic.[5][6]

Personal Protective Equipment

-

Eye/Face Protection: Safety glasses with side shields or goggles are recommended.[1][2][5][8]

-

Skin Protection: Wear protective gloves.[1][8] A lab coat is also recommended.[9]

-

Respiratory Protection: If dust is generated, a particulate respirator (type N95 or P1) may be used.[1]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for D-Sorbitol. This data is essential for experimental design and safety assessments.

Table 1: Physicochemical Properties of D-Sorbitol

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₆ | [6] |

| Molecular Weight | 182.17 g/mol | [6] |

| Melting Point | 98 - 100 °C | [10] |

| Boiling Point | 295 °C | [10] |

| Solubility | Miscible in water | [2] |

| Specific Gravity | 1.47 g/cm³ | [2] |

Table 2: Toxicological Data for D-Sorbitol

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 15,900 mg/kg | [2][3] |

| LD50 | Mouse | Oral | 17,800 mg/kg | [3] |

| TDLo | Woman | Oral | 1,700 mg/kg/day | [2][3] |

Experimental Applications and Protocols

This compound is primarily utilized as a stable isotope-labeled internal standard in metabolic research and pharmacokinetic studies.[2] Its deuteration allows for the differentiation and quantification of endogenous versus exogenously administered sorbitol using mass spectrometry.

Metabolic Pathway of D-Sorbitol

D-Sorbitol is a key intermediate in the polyol pathway. It is synthesized from glucose by aldose reductase and can be further converted to fructose by sorbitol dehydrogenase. This pathway is significant in various tissues and has been implicated in diabetic complications. The pentose phosphate pathway can also contribute to the synthesis of D-Sorbitol.[1]

Caption: Metabolic pathway of D-Sorbitol.

Experimental Protocol: Quantitative Analysis of D-Sorbitol in Biological Samples

This protocol outlines a general method for the quantification of D-Sorbitol, which can be adapted for this compound as an internal standard. The method is based on high-performance liquid chromatography (HPLC).

Objective: To determine the concentration of D-Sorbitol in a given sample.

Materials:

-

D-Sorbitol standard

-

This compound (as internal standard)

-

Propylene glycol (as an alternative internal standard)

-

High-performance liquid chromatograph (HPLC) with a refractive index detector (RID)

-

Cation-exchange resin column

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Preparation of Internal Standard Solution: Accurately weigh a known amount of this compound (or propylene glycol) and dissolve it in water in a volumetric flask to a final known concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions by accurately weighing different amounts of D-Sorbitol into separate volumetric flasks. Add a fixed volume of the internal standard solution to each flask and dilute to volume with water.

-

Preparation of Sample Solution: Accurately weigh a known amount of the sample into a volumetric flask. Add the same fixed volume of the internal standard solution and dilute to volume with water.

-

HPLC Analysis:

-

Set the HPLC operating parameters (e.g., column temperature, mobile phase flow rate).

-

Inject the standard solutions to generate a calibration curve by plotting the ratio of the peak area of D-Sorbitol to the peak area of the internal standard against the concentration of D-Sorbitol.

-

Inject the sample solution and determine the peak area ratio.

-

-

Quantification: Calculate the concentration of D-Sorbitol in the sample using the calibration curve.

Caption: Workflow for quantitative analysis of D-Sorbitol using HPLC.

Application in Drug Development

D-Sorbitol is used as an excipient in various pharmaceutical formulations.[4][9] It serves as a sweetener, humectant, stabilizer, and bulking agent.[4] However, it's important to note that sorbitol can affect the absorption and bioavailability of certain drugs.[9] Therefore, studies involving this compound can be crucial in understanding the pharmacokinetic interactions between active pharmaceutical ingredients (APIs) and this common excipient.

Logical Relationship for Safety Assessment

The safety assessment of this compound is fundamentally based on the extensive data available for its non-deuterated counterpart, D-Sorbitol. The logical flow of this assessment is outlined below.

Caption: Logical framework for the safety assessment of this compound.

References

- 1. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. customs.go.jp [customs.go.jp]

- 9. Use of sorbitol as pharmaceutical excipient in the present day formulations - issues and challenges for drug absorption and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analyzing sorbitol biosynthesis using a metabolic network flux model of a lichenized strain of the green microalga Diplosphaera chodatii - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Sorbitol-d2 in Unraveling Metabolic Pathway Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-Sorbitol-d2 as a stable isotope tracer in the intricate study of metabolic pathways, with a primary focus on the polyol pathway. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and data interpretation strategies for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to gain deeper insights into cellular metabolism and its deregulation in disease.

Introduction: The Significance of Stable Isotope Tracing with this compound

Stable isotope tracing has emerged as an indispensable tool in metabolomics, allowing for the dynamic tracking of atoms through complex biochemical reaction networks.[1] Unlike traditional metabolomics which provides a static snapshot of metabolite levels, isotope tracing offers a quantitative measure of metabolic flux—the rate of turnover of molecules through a pathway.[1] this compound, a deuterated form of the sugar alcohol sorbitol, serves as a valuable tracer for elucidating the activity of the polyol pathway.

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose.[2] Under normal physiological conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased.[3] This overactivation has been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[4] By introducing this compound into a biological system, researchers can precisely track its conversion to deuterated fructose and other downstream metabolites, thereby quantifying the activity of this crucial pathway.[5]

The Polyol Pathway: A Key Target in Metabolic Research

The polyol pathway consists of two primary enzymatic reactions:

-

Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[6]

-

Sorbitol Dehydrogenase: Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[7]

The accumulation of sorbitol and the altered NAD(P)H/NAD(P)+ ratio resulting from increased polyol pathway flux can lead to osmotic stress, oxidative stress, and cellular damage.[3] Therefore, understanding and quantifying the dynamics of this pathway is of paramount importance for developing therapeutic interventions for diabetes and other metabolic disorders.

Experimental Design and Protocols for this compound Tracing Studies

A well-designed experimental protocol is critical for obtaining reliable and reproducible data from this compound tracing studies. The following sections outline a comprehensive methodology for both in vitro (cell culture) and in vivo studies.

General Workflow for Metabolic Tracing

The fundamental workflow for a this compound tracing experiment involves several key stages:

Detailed Experimental Protocol: In Vitro Cell Culture Model

This protocol provides a representative example for studying the polyol pathway in a mammalian cell line.

Materials:

-

Mammalian cell line of interest (e.g., human retinal pigment epithelial cells)

-

Appropriate cell culture medium and supplements

-

This compound (≥98% isotopic purity)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution: 60% methanol in water, pre-chilled to -40°C[8]

-

Extraction solvent: 80% methanol in water, pre-chilled to -80°C

-

Internal standards (e.g., 13C6-Sorbitol, 13C6-Fructose)

-

Liquid nitrogen

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 80-90%) in standard culture conditions.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a defined concentration of this compound (e.g., 5 mM).

-

Time-Course Incubation: Incubate the cells with the tracer-containing medium for various time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamic changes in metabolite labeling.

-

Rapid Quenching of Metabolism: To halt all enzymatic activity instantaneously, rapidly wash the cells with ice-cold PBS and then immediately add the pre-chilled quenching solution.[9]

-

Cell Lysis and Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Pellet the cells by centrifugation at a low speed and discard the supernatant. Add the pre-chilled extraction solvent to the cell pellet, vortex vigorously, and incubate on dry ice for 15 minutes. Repeat the extraction process to ensure complete recovery of metabolites.[10]

-

Sample Preparation for Analysis: Centrifuge the cell extracts to pellet any debris. Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

In Vivo Studies

For in vivo studies, this compound can be administered to animal models through various routes, such as oral gavage or intravenous infusion.[11] Blood and tissue samples are then collected at different time points post-administration. The quenching and extraction procedures for tissue samples are similar to those for cultured cells, involving rapid freezing in liquid nitrogen followed by homogenization in a cold extraction solvent.[5]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical platform of choice for quantifying this compound and its labeled downstream metabolites due to its high sensitivity, specificity, and ability to resolve isotopologues.[12]

Table 1: Representative LC-MS/MS Parameters for Sorbitol and Fructose Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of sugar isomers |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | Sorbitol (unlabeled): 181.1 -> 89.1 |

| This compound: 183.1 -> 90.1 | |

| Fructose (unlabeled): 179.1 -> 89.1 | |

| Fructose-d2: 181.1 -> 90.1 | |

| 13C6-Sorbitol (IS): 187.1 -> 92.1 | |

| 13C6-Fructose (IS): 185.1 -> 92.1 |

Note: MRM (Multiple Reaction Monitoring) transitions should be optimized for the specific instrument used.

Data Presentation and Interpretation

The primary output of a this compound tracing experiment is the measurement of the fractional labeling of sorbitol, fructose, and other relevant metabolites over time. This data can be presented in tabular and graphical formats to visualize the dynamics of the polyol pathway.

Table 2: Hypothetical Fractional Labeling of Sorbitol and Fructose in Cultured Retinal Cells

| Time (minutes) | Fractional Labeling of Sorbitol (M+2) | Fractional Labeling of Fructose (M+2) |

| 0 | 0.00 | 0.00 |

| 15 | 0.65 | 0.15 |

| 30 | 0.85 | 0.35 |

| 60 | 0.92 | 0.58 |

| 120 | 0.95 | 0.75 |

From this data, the metabolic flux through the polyol pathway can be calculated using mathematical models. The rate of appearance of labeled fructose from labeled sorbitol provides a direct measure of the activity of sorbitol dehydrogenase.

Applications in Drug Development

The use of this compound as a tracer offers significant advantages in the development of drugs targeting the polyol pathway, particularly aldose reductase inhibitors.

References

- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic flux analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 7. biospec.net [biospec.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Stable Isotope Labeling with D-Sorbitol-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, applications, and methodologies for using D-Sorbitol-d2 as a stable isotope tracer in metabolic research and drug development. It is designed to offer a practical framework for professionals seeking to investigate the polyol pathway and its role in health and disease.

Introduction to Stable Isotope Labeling (SIL)

Stable Isotope Labeling (SIL) is a powerful and safe research technique that uses molecules containing non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), to trace their metabolic fate within a biological system.[1] Unlike radioactive isotopes, stable isotopes do not pose a radiation risk, making them ideal for a wide range of studies, including those in clinical trials.[1] By incorporating these heavy atoms, a molecule's mass is increased without significantly altering its chemical properties. This mass shift allows for precise tracking and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

This compound is the deuterium-labeled form of D-Sorbitol, a six-carbon sugar alcohol.[2][3] It serves as an effective tracer for investigating the activity, or flux, of metabolic pathways in which sorbitol is an intermediate. Its primary application is in the study of the polyol pathway, a metabolic route implicated in the pathology of several diseases.

The Polyol Pathway: A Core Target for this compound

The polyol pathway is a two-step metabolic process that converts glucose into fructose.[4][5][6] This pathway becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus, when the primary glucose-utilizing pathway (glycolysis) becomes saturated.[5][7]

The two key enzymatic reactions are:

-

Glucose to Sorbitol: The enzyme Aldose Reductase reduces glucose to sorbitol. This reaction consumes the cofactor NADPH, converting it to NADP+.[4][5]

-

Sorbitol to Fructose: The enzyme Sorbitol Dehydrogenase then oxidizes sorbitol to fructose, a reaction that reduces the cofactor NAD+ to NADH.[4][5]

In healthy tissues with both enzymes, this pathway operates without issue. However, in tissues that lack sufficient sorbitol dehydrogenase, such as the retina, kidneys, and peripheral nerve Schwann cells, sorbitol can accumulate to toxic levels.[4] This accumulation causes osmotic stress by drawing water into the cells, leading to cell damage and contributing to the microvascular complications associated with diabetes.[4][5]

// Metabolites Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Sorbitol [label="this compound\n(Tracer)", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,rounded"]; Fructose [label="Fructose-d2\n(Detected)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Enzymes AR [label="Aldose\nReductase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDH [label="Sorbitol\nDehydrogenase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Cofactors NADPH [label="NADPH", shape=plaintext, fontcolor="#5F6368"]; NADP [label="NADP+", shape=plaintext, fontcolor="#5F6368"]; NAD [label="NAD+", shape=plaintext, fontcolor="#5F6368"]; NADH [label="NADH", shape=plaintext, fontcolor="#5F6368"];

// Pathway Flow Glucose -> AR [arrowhead=none]; AR -> Sorbitol; Sorbitol -> SDH [arrowhead=none]; SDH -> Fructose;

// Cofactor Edges NADPH -> AR [dir=back, label=" consumes", color="#34A853"]; AR -> NADP [label=" produces", color="#EA4335"]; NAD -> SDH [dir=back, label=" consumes", color="#34A853"]; SDH -> NADH [label=" produces", color="#EA4335"]; } Figure 1: The Polyol Metabolic Pathway

Applications in Research and Drug Development

The use of this compound provides a dynamic view of metabolic activity that static metabolite measurements cannot offer.

-

Metabolic Flux Analysis (MFA): By introducing this compound and measuring the rate of appearance of labeled fructose (Fructose-d2), researchers can precisely quantify the flux through the sorbitol dehydrogenase step. This is critical for understanding how the polyol pathway is modulated by disease states, genetic modifications, or therapeutic interventions.[8][9]

-

Drug Target Validation and Efficacy: The polyol pathway, particularly aldose reductase, is a target for drugs aimed at preventing diabetic complications.[4] this compound can be used in cellular or animal models to test the efficacy of sorbitol dehydrogenase inhibitors by quantifying the reduction in Fructose-d2 production.

-

Pharmacokinetic Studies: D-Sorbitol is widely used as a pharmaceutical excipient in various drug formulations.[10][11][12] Deuterium-labeled this compound can serve as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of the excipient itself, helping to understand its potential impact on the bioavailability of the active pharmaceutical ingredient (API).[2][12]

Experimental Workflow & Protocols

A typical stable isotope tracing experiment involves introducing the labeled substrate to a biological system and analyzing the incorporation of the isotope into downstream metabolites over time.

// Nodes A [label="1. System Setup\n(e.g., Cell Culture)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Introduce Tracer\n(Media with this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Incubation\n(Time Course Sampling)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Quench Metabolism\n(e.g., Cold Saline Wash)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Metabolite Extraction\n(e.g., 80% Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Sample Preparation\n(Dry & Reconstitute)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. LC-MS/MS Analysis", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Data Analysis\n(Isotopologue Distribution)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } Figure 2: General Experimental Workflow

Detailed Experimental Protocol: An Example

The following table outlines a generalized protocol for tracing this compound metabolism in a human endothelial cell line, a relevant model for studying diabetic vascular complications.

| Phase | Step | Detailed Procedure |

| 1. Cell Culture | Seeding & Growth | Plate human umbilical vein endothelial cells (HUVECs) in standard growth medium and grow to ~80% confluency. |

| Media Change | Prior to labeling, replace the growth medium with a custom experimental medium (e.g., DMEM) lacking unlabeled glucose and fructose to minimize pool dilution. | |

| 2. Labeling | Tracer Introduction | Replace the custom medium with identical medium supplemented with a known concentration of this compound (e.g., 5 mM). |

| Time Course | Incubate cells for a series of time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the approach to isotopic steady state.[8] | |

| 3. Sample Collection | Quenching | At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution to halt all enzymatic activity. |

| Extraction | Immediately add 1 mL of ice-cold 80% methanol (LC-MS grade) to the plate. Scrape the cells and collect the cell/methanol mixture into a microcentrifuge tube. | |

| 4. Sample Prep | Lysis & Clarification | Vortex the tubes and centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet protein and cell debris. |

| Drying & Storage | Transfer the supernatant containing the metabolites to a new tube. Dry the extract completely using a vacuum concentrator. Store at -80°C until analysis. | |

| 5. LC-MS/MS | Reconstitution | Reconstitute the dried metabolite pellet in a suitable solvent (e.g., 50% acetonitrile) compatible with the chromatography method. |

| Analysis | Inject the sample onto an LC-MS/MS system. Use Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of polar sugar alcohols like sorbitol and fructose.[13] Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) for unlabeled fructose (M+0) and labeled fructose (M+2). |

Data Analysis and Presentation

The primary output from the LC-MS/MS analysis is the Mass Isotopologue Distribution (MID) for the target metabolite, fructose. An isotopologue is a molecule that differs only in its isotopic composition. The MID quantifies the percentage of the total fructose pool that exists as the unlabeled form (M+0), the singly labeled form (M+1), the doubly labeled form (M+2), and so on. Since this compound contains two deuterium atoms, its conversion to fructose will primarily generate Fructose-d2, which appears as the M+2 peak.

Example Quantitative Data

The table below presents hypothetical MID data for fructose after incubating cells with this compound. This illustrates the expected shift from the natural (M+0) to the labeled (M+2) form over time, indicating active flux through the polyol pathway.

| Incubation Time (min) | Fructose (M+0) % | Fructose (M+1) % | Fructose (M+2) % |

| 0 | 99.1 | 0.8 | 0.1 |

| 15 | 85.3 | 1.1 | 13.6 |

| 30 | 72.5 | 1.4 | 26.1 |

| 60 | 51.8 | 1.6 | 46.6 |

| 120 | 29.9 | 1.7 | 68.4 |

Note: M+1 represents natural isotope abundance and minor metabolic contributions. The significant increase in M+2 demonstrates the conversion of this compound to fructose.

By analyzing the rate of M+2 incorporation, researchers can calculate the absolute flux rate, providing a quantitative measure of the polyol pathway's activity under the specific experimental conditions.

References

- 1. metsol.com [metsol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Polyol pathway - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, Polyol Or Sorbitol Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Use of sorbitol as pharmaceutical excipient in the present day formulations - issues and challenges for drug absorption and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for Quantitative NMR Spectroscopy Using D-Sorbitol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the concentration and purity of chemical compounds. A key element in accurate qNMR is the use of a suitable internal standard. D-Sorbitol-d2, a deuterated form of the common sugar alcohol, presents itself as an excellent internal standard for qNMR analysis, particularly for polar analytes in aqueous or protic solvents. Its high solubility in water and deuterated water, chemical stability, and simplified ¹H NMR spectrum upon deuteration make it a valuable tool in pharmaceutical quality control, metabolomics, and drug development.[1]

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in quantitative ¹H NMR spectroscopy.

Application Notes

Advantages of Using this compound as a qNMR Internal Standard

-

Reduced Signal Overlap: Deuteration of D-Sorbitol at specific positions simplifies its ¹H NMR spectrum by removing the signals of the replaced protons. This is a significant advantage as it minimizes the potential for signal overlap between the internal standard and the analyte, a common challenge in qNMR that can lead to inaccurate integration and quantification.[1][2]

-

High Solubility in Aqueous Media: D-Sorbitol is highly soluble in water and other polar solvents, making this compound an ideal internal standard for the analysis of polar molecules such as active pharmaceutical ingredients (APIs), excipients, and metabolites in biological fluids.[2]

-

Chemical Inertness: D-Sorbitol is a chemically stable polyol, and it is unlikely to react with a wide range of analytes under typical NMR experimental conditions. This inertness is a critical requirement for an internal standard to ensure that it does not degrade or interact with the sample during the analysis.

-

Cost-Effectiveness and Availability: While deuterated compounds can be expensive, D-Sorbitol is a readily available and relatively inexpensive starting material, which can make the synthesis of this compound more economical compared to other complex deuterated standards.

Considerations for Use

-

Purity of the Standard: The accuracy of qNMR is directly dependent on the purity of the internal standard. It is crucial to use a highly pure and well-characterized this compound standard. The purity should be certified and traceable.[2][3]

-

Hygroscopicity: D-Sorbitol is hygroscopic. Therefore, this compound should be stored in a desiccator and handled in a low-humidity environment to prevent water absorption, which could affect the accuracy of weighing.

-

Selection of Quantification Signal: The choice of the proton signal from this compound for quantification will depend on the specific deuteration pattern. For this protocol, we will assume a common commercially available form, D-Sorbitol-1,1'-d2, where the deuterons are on one of the primary alcohol carbons. This leaves the remaining protons on the sorbitol backbone as potential quantification signals. The signal chosen should be well-resolved and free from any overlap with analyte or impurity signals.

-

Relaxation Times (T1): For accurate quantification, the repetition delay (D1) in the NMR pulse sequence should be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard protons being quantified. This ensures complete relaxation and accurate signal integration.[4]

Experimental Protocols

This section provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of an analyte by ¹H NMR.

Materials and Equipment

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

High-precision analytical balance (at least 5 decimal places)

-

NMR tubes

-

Volumetric flasks and pipettes

-

Vortex mixer

-

This compound (high purity, certified)

-

Analyte of interest

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

Experimental Workflow

The general workflow for a qNMR experiment using an internal standard is outlined below.

Caption: Workflow for quantitative NMR analysis.

Step-by-Step Protocol

-

Preparation of the Stock Solution of the Internal Standard (Optional but Recommended):

-

Accurately weigh a precise amount of this compound (e.g., 20 mg) into a volumetric flask (e.g., 10 mL).

-

Dissolve the standard in the chosen deuterated solvent (e.g., D₂O) and make up to the mark.

-

This stock solution can then be used for multiple samples.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the analyte into a vial.

-

If using a stock solution of the standard, add a precise volume of the this compound stock solution to the vial containing the analyte.

-

If not using a stock solution, accurately weigh a precise amount of this compound directly into the vial with the analyte.

-

Add a known volume of the deuterated solvent to dissolve both the analyte and the standard completely. Vortex the vial to ensure a homogenous solution.

-

Transfer an appropriate volume of the final solution (typically 600-700 µL) into a clean and dry NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain good resolution and lineshape.

-

Tune and match the probe.

-

Set the acquisition parameters. Key parameters for qNMR are:

-

Pulse Angle: 90° pulse.

-

Repetition Delay (D1): Set to at least 5 times the longest T1 of the signals of interest (for both analyte and this compound). If T1 values are unknown, a conservative delay of 30-60 seconds is recommended.

-

Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for accurate integration).

-

Acquisition Time (AQ): Sufficient to ensure high digital resolution.

-

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Carefully phase correct the spectrum manually to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to the entire spectrum.

-

-

Data Analysis and Calculation:

-

Integrate the well-resolved, non-overlapping signal of the analyte and the chosen signal of this compound.

-

Calculate the concentration or purity of the analyte using the following formula:

Concentration of Analyte (C_analyte):

C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * C_standard

Purity of Analyte (%Purity):

%Purity = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I_analyte and I_standard are the integral values of the analyte and standard signals, respectively.

-

N_analyte and N_standard are the number of protons giving rise to the respective integrated signals.

-

C_standard is the concentration of the this compound standard.

-

MW_analyte and MW_standard are the molecular weights of the analyte and this compound, respectively.

-

m_analyte and m_standard are the masses of the analyte and this compound, respectively.

-

P_standard is the purity of the this compound standard.

-

-

Data Presentation

The following tables summarize key quantitative data and parameters for the use of this compound in qNMR.

Table 1: Recommended ¹H NMR Signals of D-Sorbitol for Quantification

| Protons | Approximate Chemical Shift (ppm in D₂O) | Multiplicity | Number of Protons (N_standard) | Notes |

| H-2, H-3, H-4, H-5 | 3.5 - 3.9 | Multiplets | 1 each | These signals are often overlapped and may be difficult to integrate accurately. |

| H-1a, H-1b, H-6a, H-6b | 3.6 - 3.8 | Multiplets | 2 each | Assuming deuteration at other positions, these could be used if well-resolved. |

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH. It is essential to acquire a spectrum of this compound alone in the chosen solvent to identify the optimal signal for quantification.

Table 2: Typical Experimental Parameters for qNMR with this compound

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Solvent | D₂O, DMSO-d₆ | Choice depends on the solubility of the analyte. |

| Concentration Range | 1 - 20 mM | Should be in a similar range to the analyte concentration for optimal S/N and to avoid dynamic range issues. |

| Pulse Angle | 90° | To ensure maximum signal intensity. |

| Repetition Delay (D1) | ≥ 5 x T1 (longest) | Crucial for complete relaxation and accurate quantification.[4] |

| Number of Scans (NS) | 16 - 128 (or more) | To achieve a signal-to-noise ratio > 250. |

| Acquisition Time (AQ) | 2 - 4 s | For good digital resolution. |

Visualization of Logical Relationships

The following diagram illustrates the logical relationship for the calculation of analyte purity using an internal standard in qNMR.

Caption: Calculation logic for qNMR purity determination.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. researchgate.net [researchgate.net]

Protocol for Using D-Sorbitol-d2 in Cell Culture Experiments: Application Notes for Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a six-carbon sugar alcohol, plays a significant role in various physiological and pathological processes, primarily through the polyol pathway. In this pathway, glucose is reduced to sorbitol by aldose reductase, and sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. Dysregulation of this pathway has been implicated in diabetic complications. The use of stable isotope-labeled D-Sorbitol, such as D-Sorbitol-d2, provides a powerful tool for tracing its metabolic fate in cell culture models. This allows for the quantitative analysis of its uptake, conversion to fructose, and the subsequent flux of the deuterium label through glycolysis and other interconnected metabolic pathways. These application notes provide a detailed protocol for utilizing this compound in cell culture experiments for metabolic flux analysis.

Key Applications

-

Metabolic Flux Analysis: Quantitatively tracing the metabolic fate of sorbitol and its contribution to downstream metabolic pathways such as glycolysis and the pentose phosphate pathway.

-

Polyol Pathway Investigation: Elucidating the activity of aldose reductase and sorbitol dehydrogenase under various experimental conditions.

-

Drug Discovery and Development: Assessing the impact of therapeutic agents on sorbitol metabolism and the polyol pathway.

-

Osmotic Stress Response: Studying the role of sorbitol as an osmolyte in cellular responses to hypertonic environments.

Data Presentation: Expected Isotopic Enrichment

The following table summarizes hypothetical, yet realistic, quantitative data for isotopic enrichment in key metabolites following incubation with this compound. This data is based on established principles of metabolic flux and will vary depending on the cell line, experimental conditions, and the specific position of the deuterium label on the this compound molecule.

| Metabolite | Time Point (hours) | Expected % Labeling (M+n) | Predominant Isotopologue(s) | Analytical Method |

| Intracellular this compound | 1 | 80-95% | M+2 | GC-MS, LC-MS/MS |

| 6 | 75-90% | M+2 | GC-MS, LC-MS/MS | |

| 24 | 60-80% | M+2 | GC-MS, LC-MS/MS | |

| Intracellular Fructose | 1 | 5-15% | M+2 | GC-MS, LC-MS/MS |

| 6 | 20-40% | M+2 | GC-MS, LC-MS/MS | |

| 24 | 30-50% | M+2 | GC-MS, LC-MS/MS | |

| Lactate (secreted) | 6 | 1-5% | M+1, M+2 | GC-MS, LC-MS/MS |

| 24 | 5-15% | M+1, M+2 | GC-MS, LC-MS/MS | |

| Citrate | 24 | <1-2% | M+1, M+2 | GC-MS, LC-MS/MS |

Note: M+n refers to the isotopologue of the metabolite with a mass increase of 'n' due to the incorporation of deuterium from this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Cell Culture Media

Materials:

-

Basal medium (e.g., DMEM, RPMI-1640) lacking glucose and sorbitol.

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled small molecules.

-

This compound (commercially available from various suppliers).

-

Sterile, deionized water.

-

Sterile filtration unit (0.22 µm).

Procedure:

-

Dissolve the powdered basal medium in 90% of the final volume of sterile, deionized water.

-

Add the desired concentration of this compound. A typical starting concentration is 5-25 mM.

-

Supplement the medium with dFBS to the desired final concentration (e.g., 10%).

-

Add other required supplements such as L-glutamine and antibiotics.

-

Adjust the pH of the medium to the recommended value for the specific cell line.

-

Bring the medium to the final volume with sterile, deionized water.

-

Sterilize the complete medium by passing it through a 0.22 µm filter.

-

Store the prepared medium at 4°C and protect it from light.

Protocol 2: Stable Isotope Tracing with this compound in Adherent Cells

Materials:

-

Adherent cells of interest.

-

Complete cell culture medium.

-

This compound labeled medium (prepared as in Protocol 1).

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Liquid nitrogen or a dry ice/ethanol slurry.

-

Cell scraper.

-

Methanol (LC-MS grade), pre-chilled to -80°C.

Procedure:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.

-

Incubation: Culture the cells in their standard complete medium for 24 hours to allow for attachment and recovery.

-

Labeling: At the start of the experiment, aspirate the standard medium and wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound labeled medium to the cells.

-

Incubate the cells for the desired time points (e.g., 1, 6, 24 hours).

-

Metabolite Extraction: a. At each time point, aspirate the labeled medium. b. Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled sorbitol. c. Immediately quench metabolism by adding liquid nitrogen or placing the plate on a dry ice/ethanol slurry. d. Add a sufficient volume of pre-chilled (-80°C) 80% methanol to each well (e.g., 1 mL for a 6-well plate). e. Use a cell scraper to detach the cells into the methanol solution. f. Transfer the cell lysate to a microcentrifuge tube. g. Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins. h. Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C. i. Carefully collect the supernatant containing the metabolites. j. Dry the supernatant using a vacuum concentrator. k. Store the dried metabolite extracts at -80°C until analysis by mass spectrometry.

Visualizations

This compound Metabolic Pathway

Caption: Metabolic pathway of this compound in a typical mammalian cell.

Experimental Workflow for this compound Tracing

Caption: Step-by-step workflow for a this compound stable isotope tracing experiment.

Concluding Remarks

The use of this compound as a metabolic tracer offers a robust method for investigating the polyol pathway and its downstream metabolic consequences in a controlled cell culture environment. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate role of sorbitol metabolism in health and disease. Careful optimization of cell line-specific conditions, labeling times, and analytical methods will ensure high-quality, reproducible data for insightful metabolic flux analysis.

D-Sorbitol-d2 for Enhanced Protein Stability and Formulation Insights: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing D-Sorbitol-d2 in protein stability and formulation studies. D-Sorbitol, a six-carbon sugar alcohol, is a widely used excipient to stabilize therapeutic proteins in both liquid and lyophilized formulations. The deuterated form, this compound, offers specific advantages in advanced analytical techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), enabling a deeper understanding of protein conformational dynamics in formulated conditions.

Mechanism of Protein Stabilization by D-Sorbitol

D-Sorbitol enhances protein stability primarily through the mechanism of preferential exclusion . In an aqueous environment, sorbitol molecules are preferentially excluded from the protein surface. This phenomenon leads to an increase in the surface tension of the surrounding water, which in turn thermodynamically favors the protein's compact, native state over the more extended, unfolded state. This stabilization is driven by the stronger exclusion of sorbitol from the unfolded protein than from the native structure[1]. Consequently, a higher energy input, such as increased temperature, is required to induce protein denaturation.